molecular formula C17H13NO3 B170386 4-(quinolin-2-ylmethoxy)benzoic Acid CAS No. 123724-16-3

4-(quinolin-2-ylmethoxy)benzoic Acid

Cat. No. B170386
M. Wt: 279.29 g/mol
InChI Key: NNJZADJXPQFKOE-UHFFFAOYSA-N
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Description

“4-(quinolin-2-ylmethoxy)benzoic Acid” is an organic compound with the CAS Number: 123724-16-3 . It has a molecular weight of 279.3 and its IUPAC name is 4-(2-quinolinylmethoxy)benzoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-(quinolin-2-ylmethoxy)benzoic Acid” is 1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(quinolin-2-ylmethoxy)benzoic Acid” is a solid compound . Its molecular weight is 279.3 . The InChI code provides information about its molecular structure .

Scientific Research Applications

1. Pharmacological Evaluation and Antiasthmatic Potential

4-(Quinolin-2-ylmethoxy)benzoic acid derivatives have been synthesized and evaluated as LTD4-antagonists, showing potential as oral antiasthmatic agents. Thiazole derivatives, in particular, exhibited significant activity and improved pharmacokinetic profiles, suggesting their viability in asthma treatment (Ballart et al., 2000).

2. Antileukotrienic and Antiasthmatic Activities

Studies on ({[(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)acetic acids and S-oxidized derivatives of {[(quinolin-2-ylmethoxy)phenyl]sulfanyl}benzoic acids have shown promising antileukotrienic and antiasthmatic activities. These compounds displayed relationships between their activities and lipophilicity, with some showing higher antiasthmatic activity compared to their analogs (Kuchař et al., 2005).

3. Propeller-Shaped Mesomeric Betaine

A study on 4-[(Quinolin-4-yl)ethynyl]benzoic acid revealed its potential to form a hexa(hetero)arylbenzene with a propeller-shaped configuration. This molecule belongs to the class of pseudo-cross-conjugated heterocyclic mesomeric betaines, indicating its unique charge distribution and potential applications in chemical studies (Schmidt et al., 2019).

4. Potential Antileukotrienic Agents

The synthesis of compounds such as VUFB 20609 and VUFB 20584, which include the 4-(quinolin-2-ylmethoxy)phenyl motif, demonstrated potential as new antileukotrienic drugs. These compounds were evaluated for their in-vitro cytotoxicity and antiplatelet activity, suggesting their therapeutic potential (Jampílek et al., 2004).

5. Fluorescence Sensing of Biological Zn(II)

Compounds like QZ1 and QZ2, derived from quinoline-derivatized fluoresceins, have been developed for the selective and reversible sensing of biological Zn(II). These dyes exhibit large fluorescence enhancements upon Zn(II) coordination, making them useful for Zn(II) detection in biological systems (Nolan et al., 2005).

6. Neuroprotective Properties in Parkinson's Disease

2-(Quinoline-8-carboxamido)benzoic acid, a quinoline alkaloid, has shown promise as a therapeutic for Parkinson's disease. It demonstrated significant neuroprotection in a Caenorhabditis elegans model of the disease, suggesting its potential for treatment and further research (Lee et al., 2022).

properties

IUPAC Name

4-(quinolin-2-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJZADJXPQFKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431644
Record name 4-(quinolin-2-ylmethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(quinolin-2-ylmethoxy)benzoic Acid

CAS RN

123724-16-3
Record name 4-(quinolin-2-ylmethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(Quinolin-2-ylmethoxy)-benzoic acid methyl ester (500 mg, 1.7 mmole) in tetrahydrofuran (8.5 ml) and methanol (3 ml) was added 1N NaOH (3.4 ml, 2 eq.). The reaction mixture was stirred at ambient temperature for 16 h. To the reaction mixture was added 50 ml of brine and the pH was adjusted to 3 with 1N HCl to provide a white precipitate which was filtered and dried to provide the title compound as a white solid (463 mg, 98%). 1H NMR (400 MHz, DMSO) δ 8.39 (d, J=8.3 Hz, 1 H), 7.99 (m, 2 H), 7.81 (M, 2H), 7.76 (dt, J=8.3, 1.7 Hz, 1 H), 7.64 (d, J=8.3 Hz, 1 H), 7.60 (dt, J=7.9, 1.3 Hz, 1 H), 7.12 (M, 2 H), 5.41 (s, 2 H); MS: (M+H m/z=280.2).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

5.00 g of methyl-4-(quinolin-2-ylmethoxy)benzoate is dissolved in 120 ml of ethanol and 90 ml of 1N sodium hydroxide and the mixture is stirred at room temperature for 4 days. The mixture is concentrated in vacuo to remove the ethanol. The residue is diluted with water, acidified to pH 6 and the resulting solid is filtered off and recrystallized from methanol to give 3.12 g 4-(quinolin-2-ylmethoxy)benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PR Verhoest, DS Chapin, M Corman… - Journal of medicinal …, 2009 - ACS Publications
By utilizing structure-based drug design (SBDD) knowledge, a novel class of phosphodiesterase (PDE) 10A inhibitors was identified. The structure-based drug design efforts identified a …
Number of citations: 237 pubs.acs.org
JP Kilburn, J Kehler, M Langgård, MN Erichsen… - Bioorganic & medicinal …, 2013 - Elsevier
PDE10A is a recently identified phosphodiesterase with a quite remarkable localization since the protein is abundant only in brain tissue. Based on this unique localization, research …
Number of citations: 26 www.sciencedirect.com
B Fiorillo, V Sepe, P Conflitti, R Roselli… - Journal of Medicinal …, 2021 - ACS Publications
G-protein-coupled receptors (GPCRs) are the molecular target of 40% of marketed drugs and the most investigated structures to develop novel therapeutics. Different members of the …
Number of citations: 4 pubs.acs.org

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